1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone
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Overview
Description
1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing heterocycles that exhibit a wide range of pharmacological properties, making them valuable in drug discovery and development .
Preparation Methods
The synthesis of 1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone typically involves the reaction of 2-methylquinoline with appropriate reagents to introduce the hydroxy and ethanone functional groups. One common method involves the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol under oxidative conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ethanone group to an alcohol, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can inhibit various enzymes and receptors, contributing to their diverse biological activities .
Comparison with Similar Compounds
1-(6-Hydroxy-2-methylquinolin-3-yl)ethanone can be compared with other similar quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also exhibits antiviral and anticancer activities.
Ciprofloxacin: A quinolone antibiotic used to treat various bacterial infections.
Camptothecin: A quinoline alkaloid with potent anticancer properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(6-hydroxy-2-methylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-7-11(8(2)14)6-9-5-10(15)3-4-12(9)13-7/h3-6,15H,1-2H3 |
InChI Key |
XKJZJAQVZZMYCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)O)C(=O)C |
Origin of Product |
United States |
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